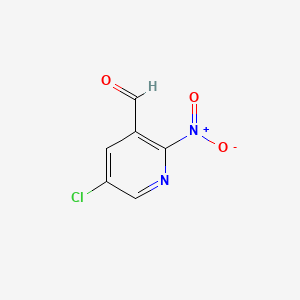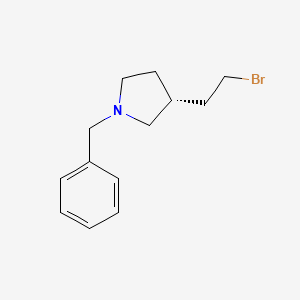
(R)-1-benzyl-3-(2-bromoethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines It features a pyrrolidine ring substituted with a benzyl group at the 1-position and a 2-bromoethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Introduction of the 2-Bromoethyl Group: The 2-bromoethyl group can be introduced through a nucleophilic substitution reaction using 2-bromoethanol or 2-bromoethylamine.
Industrial Production Methods: Industrial production methods for ®-1-benzyl-3-(2-bromoethyl)pyrrolidine may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of bases and solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Substitution: Products include derivatives with new functional groups replacing the bromoethyl group.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include the corresponding ethyl-substituted pyrrolidine.
Scientific Research Applications
®-1-Benzyl-3-(2-bromoethyl)pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-benzyl-3-(2-bromoethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an electrophile, participating in covalent bonding with nucleophilic sites on biological molecules.
Comparison with Similar Compounds
®-1-Benzyl-3-(2-chloroethyl)pyrrolidine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
®-1-Benzyl-3-(2-hydroxyethyl)pyrrolidine: Similar structure but with a hydroxyethyl group instead of a bromoethyl group.
®-1-Benzyl-3-(2-iodoethyl)pyrrolidine: Similar structure but with an iodoethyl group instead of a bromoethyl group.
Uniqueness: ®-1-Benzyl-3-(2-bromoethyl)pyrrolidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization compared to its chloro, hydroxy, and iodo analogs.
Properties
Molecular Formula |
C13H18BrN |
|---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-(2-bromoethyl)pyrrolidine |
InChI |
InChI=1S/C13H18BrN/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChI Key |
XZCHWGJKCVLKTL-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1CCBr)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCBr)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


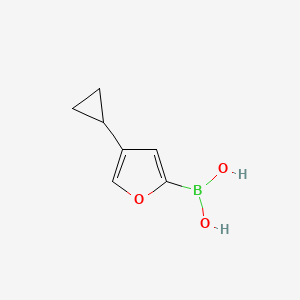
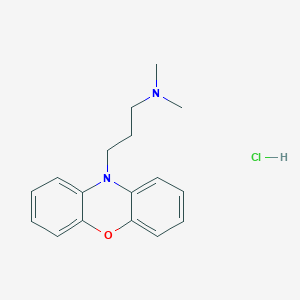

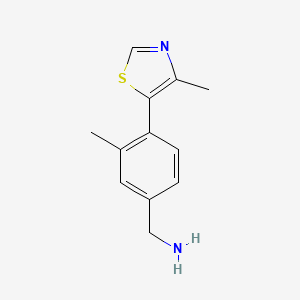



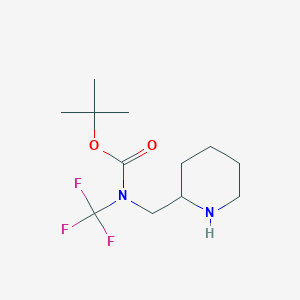
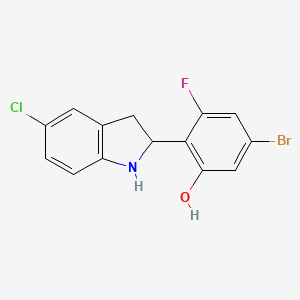
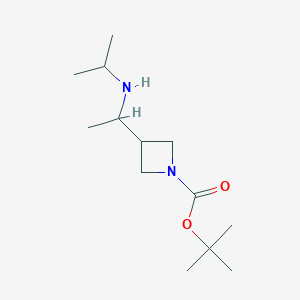

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)

